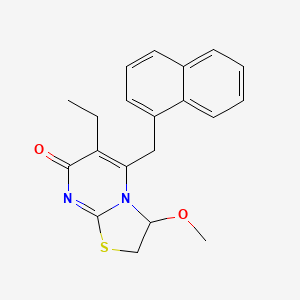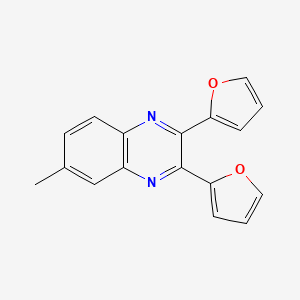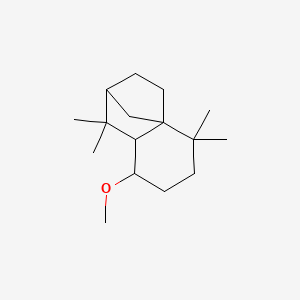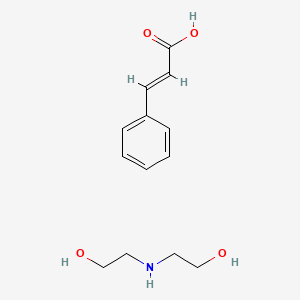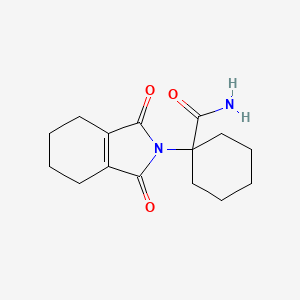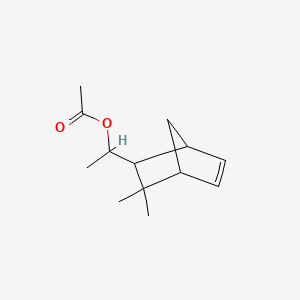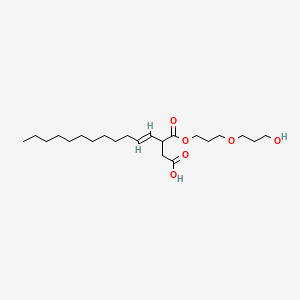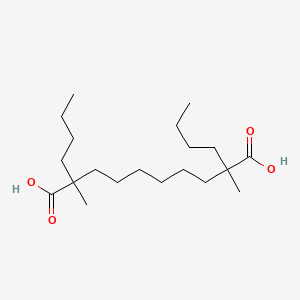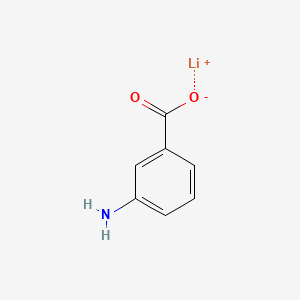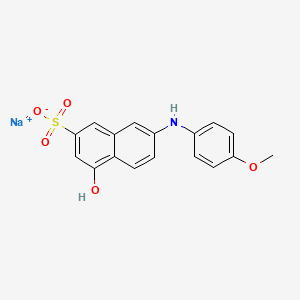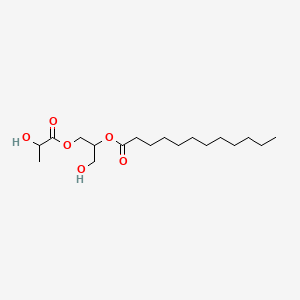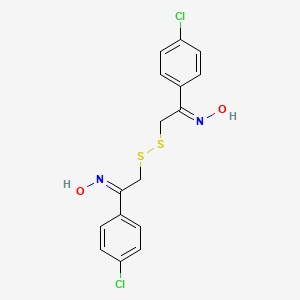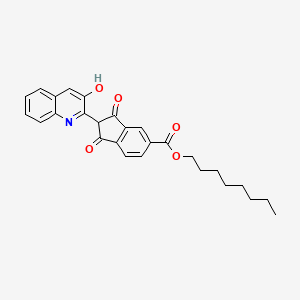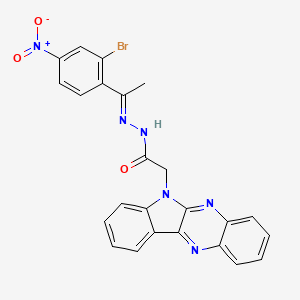
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology .
準備方法
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide typically involves a multi-step process. One common method starts with the cyclocondensation of isatin derivatives with 1,2-diaminobenzenes . This reaction is often carried out in the presence of a suitable catalyst, such as acetic acid or formic acid . The resulting intermediate is then subjected to further functionalization to introduce the (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide moiety . Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
化学反応の分析
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site. Common reagents used in these reactions include potassium carbonate, dimethyl sulfoxide (DMSO), and various reducing agents.
科学的研究の応用
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide has several scientific research applications:
作用機序
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide involves DNA intercalation . By inserting itself between DNA base pairs, the compound disrupts the normal processes of DNA replication and transcription, leading to cell death . This mechanism is particularly effective against rapidly dividing cancer cells .
類似化合物との比較
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide is unique due to its specific functional groups and their arrangement. Similar compounds include:
NCA0424: Known for its DNA binding affinity and anticancer properties.
B-220: Exhibits high activity against herpes simplex virus and cytomegalovirus.
9-OH-B-220: Similar to B-220 but with additional hydroxyl groups that enhance its binding affinity to DNA. These compounds share the indoloquinoxaline core structure but differ in their substituents, leading to variations in their biological activities.
特性
CAS番号 |
117007-39-3 |
|---|---|
分子式 |
C24H17BrN6O3 |
分子量 |
517.3 g/mol |
IUPAC名 |
N-[(E)-1-(2-bromo-4-nitrophenyl)ethylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C24H17BrN6O3/c1-14(16-11-10-15(31(33)34)12-18(16)25)28-29-22(32)13-30-21-9-5-2-6-17(21)23-24(30)27-20-8-4-3-7-19(20)26-23/h2-12H,13H2,1H3,(H,29,32)/b28-14+ |
InChIキー |
LOPQVNBKLXVSJH-CCVNUDIWSA-N |
異性体SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)/C5=C(C=C(C=C5)[N+](=O)[O-])Br |
正規SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)C5=C(C=C(C=C5)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


